molecular formula C18H29NO2 B5006067 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B5006067
M. Wt: 291.4 g/mol
InChI Key: PBQXZGGQXMJJJY-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound with the molecular formula C18H29NO2. It is known for its unique structure, which includes a pyrrolidine ring attached to a tert-butylphenoxy group through an ethoxyethyl chain.

Properties

IUPAC Name

1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-8-4-5-9-17(16)21-15-14-20-13-12-19-10-6-7-11-19/h4-5,8-9H,6-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXZGGQXMJJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a tert-butylphenoxy group. This structure imparts specific chemical and biological properties that make it valuable for various applications .

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